molecular formula C19H22N2O3S B2988182 N-(2,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899994-55-9

N-(2,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No.: B2988182
CAS No.: 899994-55-9
M. Wt: 358.46
InChI Key: DHHBIPLFGUUPQT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Dimethylpropynylbenzamides , sharing a similar benzamide structure, have been identified as herbicidally active compounds. These compounds show potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, highlighting their relevance in agricultural chemistry and pest management (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Antioxidant Studies

Research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides indicates these compounds possess moderate to significant radical scavenging activity. This suggests their utility in designing potent biologically active compounds with antioxidant properties (Matloob Ahmad et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have shown effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These studies are crucial for materials science, offering insights into protecting metals against corrosion, which is vital for industrial applications (Zhiyong Hu et al., 2016).

Fluorescent Derivatives for Probing

The synthesis of ESIPT inspired benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives provides compounds with excited state intra-molecular proton transfer pathway, showing single absorption and dual emission characteristics. Such compounds are of interest in the development of fluorescent probes for bioimaging and molecular diagnostics (Vikas Padalkar et al., 2011).

Anti-Tubercular Scaffold

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives were synthesized and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This underscores the potential of benzamide derivatives in the development of new anti-tubercular agents (U. Nimbalkar et al., 2018).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-5-6-15(2)18(13-14)20-19(22)16-7-9-17(10-8-16)21-11-3-4-12-25(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHBIPLFGUUPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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